Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
This compound features a tetrahydrobenzo[b][1,4]oxazepin-4-one core substituted with an isobutyl group at position 5, two methyl groups at position 3, and a benzyl carbamate moiety at position 5. Its molecular formula is C23H26N2O4, derived from its structural framework.
Properties
IUPAC Name |
benzyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)13-25-19-12-18(10-11-20(19)29-15-23(3,4)21(25)26)24-22(27)28-14-17-8-6-5-7-9-17/h5-12,16H,13-15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFOLQXDSKXWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (CAS Number: 921865-17-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N2O4 with a molecular weight of 396.5 g/mol. Its structure includes a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine core.
| Property | Value |
|---|---|
| CAS Number | 921865-17-0 |
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.5 g/mol |
Anticancer Potential
Research indicates that compounds similar to Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. Studies have shown that these compounds can act as inhibitors of specific kinases involved in cell signaling pathways critical for tumor growth and survival. For example:
- Inhibition of Kinase Activity : The compound has been reported to inhibit the activity of various kinases such as PI3K and AKT pathways which are often dysregulated in cancer cells .
- Induction of Apoptosis : It has been observed that treatment with this compound leads to increased apoptosis in cancer cell lines through the activation of caspase pathways .
Anti-inflammatory Effects
Benzyl (5-isobutyl-3,3-dimethyl-4-oxo) has also demonstrated potential anti-inflammatory effects. The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its utility in treating conditions characterized by chronic inflammation .
The mechanisms underlying the biological activity of Benzyl (5-isobutyl-3,3-dimethyl-4-oxo) involve:
- Kinase Inhibition : By inhibiting specific kinases, the compound disrupts signaling pathways that promote cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
Case Studies
- Study on Antitumor Activity : A study conducted on various cancer cell lines demonstrated that Benzyl (5-isobutyl) significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell lines .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to controls .
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. The presence of the oxazepin core may enhance interaction with bacterial membranes or specific enzymes, making it a candidate for further exploration as an antimicrobial agent.
- Anticancer Potential : Research indicates that derivatives of tetrahydrobenzo[b][1,4]oxazepins have shown promise in inhibiting cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cell growth could be a focus for anticancer drug development.
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Pharmacological Studies
- Neuropharmacology : Compounds related to benzyl carbamates have been investigated for their effects on the central nervous system. They may influence neurotransmitter systems and could be explored as potential treatments for neurological disorders .
- Analgesic Properties : Some studies have indicated that similar compounds exhibit pain-relieving properties. Understanding the mechanism of action could lead to the development of new analgesics with fewer side effects than current medications .
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Synthetic Chemistry
- Synthesis of Novel Compounds : The synthesis of benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate involves multi-step organic reactions that can be optimized for the production of related compounds. This can facilitate the development of libraries for screening in biological assays .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various carbamate derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups. This compound showed moderate activity against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Screening
In vitro assays were conducted using human cancer cell lines to assess the cytotoxicity of this compound. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts. Mechanistic studies suggested apoptosis induction via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxazepine Core
Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate
- Structural Difference : Position 5 substituent is allyl (CH2CH=CH2) instead of isobutyl.
- Impact : The allyl group introduces unsaturation, reducing steric bulk compared to isobutyl. This may enhance metabolic susceptibility due to oxidative cleavage of the double bond, whereas the isobutyl group in the target compound likely improves lipophilicity and membrane permeability .
(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
- Structural Difference : Features a tert-butyl carbamate group (instead of benzyl) and a methyl group at position 5.
- Impact: The tert-butyl group enhances hydrolytic stability compared to benzyl carbamate, which is labile under acidic or hydrogenolytic conditions. This substitution is common in prodrug strategies to modulate pharmacokinetics .
Functional Group Variations
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide
- Structural Difference : Replaces the benzyl carbamate with a 2-methylbenzamide group.
- This substitution may alter target affinity in biological systems .
Comparison with Ethyl Benzoate Derivatives ()
Compounds like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share ester functionalities but differ in core structure (phenethoxy benzoate vs. oxazepine).
- Carbamates (as in the target compound) are generally more hydrolytically stable than esters, extending half-life in biological environments .
Data Table: Structural and Functional Comparison
Research Implications
- Isobutyl vs. Allyl : The isobutyl group in the target compound may optimize bioavailability for central nervous system (CNS) targets due to increased lipophilicity, whereas allyl-substituted analogs might favor peripheral actions.
- Carbamate vs. Amide : Carbamates are preferred in prodrug designs for controlled release, while amides (as in ) are suited for stable ligand-receptor interactions.
- Core Rigidity : The oxazepine core’s constrained geometry could improve binding specificity compared to flexible ethyl benzoate derivatives .
Q & A
Basic: What are the critical synthetic steps for preparing this benzoxazepine-derived carbamate?
The synthesis involves multi-step organic reactions, typically including:
- Cyclization : Formation of the benzoxazepine core under inert atmospheres to prevent oxidation, often using reagents like trifluoroacetic anhydride for functional group introduction .
- Carbamate Coupling : Reaction of the benzoxazepine intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to introduce the carbamate group, analogous to methods used for related carbamates .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product, ensuring >95% purity .
Advanced: How can solvent choice and temperature gradients minimize side reactions during cyclization?
- Solvent Effects : Polar aprotic solvents (e.g., dry DMF or dichloromethane) stabilize intermediates and reduce hydrolysis. Evidence from similar oxazepine syntheses shows that solvent polarity directly impacts reaction rates and byproduct formation .
- Temperature Control : Gradual warming from −10°C to room temperature during cyclization prevents exothermic side reactions, as demonstrated in benzoxazepine derivatives with trifluoromethyl groups . Kinetic studies using differential scanning calorimetry (DSC) can optimize temperature profiles .
Basic: Which spectroscopic methods validate the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm the benzoxazepine scaffold, carbamate linkage, and isobutyl substituent. For example, the oxazepine carbonyl (C=O) typically appears at ~170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns, critical for distinguishing regioisomers .
Advanced: How do steric effects from the isobutyl group influence regioselectivity in subsequent reactions?
- Steric Hindrance : The bulky isobutyl substituent at position 5 directs electrophilic attacks to the less hindered C7 position, as observed in analogous compounds with ethyl or allyl groups . Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric maps .
- Case Study : In sulfonamide derivatives, substituent bulkiness reduced yields in SN2 reactions by 15–20%, emphasizing the need for optimized nucleophilic conditions .
Advanced: What mechanistic insights guide the optimization of catalytic cyclization steps?
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance cyclization efficiency in benzoxazepine synthesis, as shown in trifluoromethyl-substituted analogs .
- Kinetic Profiling : Time-resolved IR spectroscopy monitors intermediate formation, identifying rate-limiting steps. For example, oxazepine ring closure follows first-order kinetics under anhydrous conditions .
Basic: How is purity assessed, and what thresholds are acceptable for biological assays?
- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity ≥95%, with retention times compared to standards .
- Impurity Limits : Residual solvents (e.g., DMF) must be <100 ppm, validated via gas chromatography (GC), as per ICH guidelines .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
- Meta-Analysis : Compare IC values of carbamates versus benzamides in enzyme inhibition assays. For instance, trifluoromethylbenzamide derivatives show 10-fold higher activity than carbamates in kinase assays .
- Structural Dynamics : Molecular dynamics simulations reveal that carbamate flexibility reduces target binding affinity compared to rigid benzamide moieties .
Basic: What safety protocols are recommended for handling this compound?
- PPE : OSHA-compliant chemical goggles, nitrile gloves, and fume hoods are mandatory due to potential irritancy, as outlined for structurally similar benzoxazepines .
- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal, following protocols for carbamate-containing compounds .
Advanced: How does the carbamate group enhance stability compared to ester or amide analogs?
- Hydrolytic Stability : Carbamates resist hydrolysis at physiological pH (7.4) better than esters, as shown in comparative stability studies (t > 24 hrs vs. <6 hrs for esters) .
- Thermogravimetric Analysis (TGA) : Degradation onset temperatures for carbamates are ~50°C higher than for amides, indicating superior thermal stability .
Advanced: What computational tools predict the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
